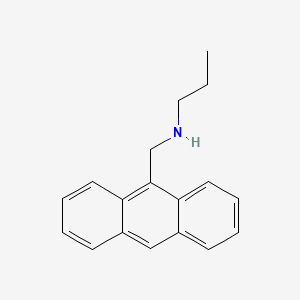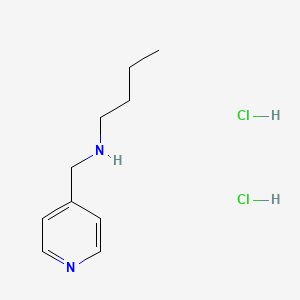![molecular formula C14H21NO B6344114 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-96-8](/img/structure/B6344114.png)
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, commonly referred to as BMPA, is a chemical compound that has a wide range of applications in scientific research. It is an amine with a wide array of properties that make it an ideal compound for use in laboratory experiments. BMPA has been used in a variety of experiments, including studies on the biochemical and physiological effects of various compounds. In
Wissenschaftliche Forschungsanwendungen
Reaction with Other Compounds and Polymer Modification
- A reaction involving Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, such as methyl 2-(4-allyl-2-methoxyphenoxy)acetate, with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol led to the formation of butyl esters and the corresponding acid amides, demonstrating its role in complex organic syntheses (Novakov et al., 2017).
- Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through the reaction with various aliphatic and aromatic amines including this compound to form amine-treated polymers, enhancing their thermal stability and showing potential medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Applications in Organic Electronics
- An amine-based, alcohol-soluble fullerene derivative was applied successfully as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the potential utility of this compound derivatives in organic electronics for enhancing electron mobility and power conversion efficiency (Lv et al., 2014).
Structural and Chemical Studies
- The structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to this compound, was analyzed using X-ray crystallography, spectroscopy, and quantum chemical calculations, indicating the importance of methoxy substitution for stabilization and interaction in the crystal lattice (Venkatesan et al., 2016).
Synthetic Chemistry and Drug Precursor Applications
- A compound structurally related to this compound was synthesized as an intermediate in the development of Levetiracetam, demonstrating its role in the synthesis of pharmaceuticals (Raju et al., 2014).
Wirkmechanismus
Target of Action
The primary target of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, also known as MFCD16810397, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
MFCD16810397 acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and subsequent transcriptional activity. This results in the downregulation of various genes that are under the control of STAT3.
Biochemical Pathways
The inhibition of STAT3 by MFCD16810397 affects several biochemical pathways. Primarily, it impacts the JAK-STAT signaling pathway , which is involved in processes like cell proliferation, differentiation, and apoptosis . By inhibiting STAT3, MFCD16810397 can disrupt these processes, leading to potential therapeutic effects.
Result of Action
The inhibition of STAT3 by MFCD16810397 leads to a reduction in the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . Additionally, it reduces the generation of amyloid-beta (Aβ) , a protein involved in Alzheimer’s disease . These molecular and cellular effects could potentially be harnessed for therapeutic purposes.
Eigenschaften
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13/h5-10,15H,3-4,11-12H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDYILQCFQSKQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6344032.png)

![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)
amine hydrochloride](/img/structure/B6344071.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)